N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
Description
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a quinazolinone-pyridine hybrid compound characterized by a 6-fluoro-substituted quinazolinone core linked via an ethyl group to a pyridine-2-carboxamide moiety.
Properties
Molecular Formula |
C16H13FN4O2 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c17-11-4-5-13-12(9-11)16(23)21(10-20-13)8-7-19-15(22)14-3-1-2-6-18-14/h1-6,9-10H,7-8H2,(H,19,22) |
InChI Key |
MUWAGOYMXJVPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Reaction with Fluorinated Anthranilic Acid
The classical Niementowski synthesis involves condensing anthranilic acid with formamide or urea under thermal conditions. For the 6-fluoro variant, 5-fluoroanthranilic acid is reacted with formamide at 125–130°C to yield 6-fluoro-3,4-dihydro-4-oxoquinazoline. This method achieves moderate yields (60–70%) but requires precise temperature control to avoid side reactions such as over-cyclization or decomposition.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the formamide carbonyl, followed by cyclodehydration to form the quinazolinone ring. Fluorine incorporation at position 6 is dictated by the starting anthranilic acid’s substitution pattern.
Cyclization of 2-Amino-5-fluorobenzamide Derivatives
An alternative approach utilizes 2-amino-5-fluorobenzamide as the starting material. In a H<sub>2</sub>O<sub>2</sub>-mediated oxidative cyclization, dimethyl sulfoxide (DMSO) acts as a carbon source, facilitating the formation of the quinazolinone scaffold. This method, optimized at 150°C for 20 hours, achieves higher yields (75–85%) and avoids harsh acidic conditions.
Reaction Conditions :
-
Substrate : 2-Amino-5-fluorobenzamide (1 mmol)
-
Solvent : DMSO (2 mL)
-
Oxidant : H<sub>2</sub>O<sub>2</sub> (1 equiv, 30% aqueous)
-
Temperature : 150°C
Functionalization with the Ethyl-Pyridine-2-carboxamide Side Chain
Introducing the N-ethylpyridine-2-carboxamide moiety requires alkylation followed by amide coupling .
Alkylation of Quinazolinone with Ethylenediamine
The quinazolinone core is alkylated using ethylenediamine in the presence of a base. A typical procedure involves refluxing 6-fluoro-4-oxoquinazolin-3(4H)-yl chloride with ethylenediamine in acetonitrile, yielding 3-(2-aminoethyl)-6-fluoroquinazolin-4(3H)-one.
Optimization Notes :
Amide Coupling with Pyridine-2-carboxylic Acid
The final step involves coupling the amine intermediate with pyridine-2-carboxylic acid using carbodiimide reagents. EDC/HOBt in dichloromethane achieves efficient amide bond formation.
Procedure :
-
Reactants : 3-(2-Aminoethyl)-6-fluoroquinazolin-4(3H)-one (1 mmol), pyridine-2-carboxylic acid (1.2 mmol)
-
Coupling Agents : EDC (1.5 mmol), HOBt (1.5 mmol)
-
Solvent : Dichloromethane (10 mL)
-
Yield : 85–90%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Niementowski’s Reaction | 5-Fluoroanthranilic Acid | Formamide | 60–70 | Simple setup | Moderate yields, high temperature |
| H<sub>2</sub>O<sub>2</sub>-Mediated Cyclization | 2-Amino-5-fluorobenzamide | DMSO, H<sub>2</sub>O<sub>2</sub> | 75–85 | High yield, mild conditions | Long reaction time (20 hours) |
| Alkylation/Amide Coupling | 3-(2-Aminoethyl)-quinazolinone | EDC/HOBt | 85–90 | Efficient coupling | Cost of coupling reagents |
Mechanistic Considerations and Side Reactions
Competing Pathways in Quinazolinone Formation
During cyclization, over-oxidation or ring-opening may occur if H<sub>2</sub>O<sub>2</sub> concentrations exceed optimal levels. Additionally, residual acetic anhydride in Niementowski’s method can lead to acetylated byproducts, necessitating rigorous purification.
Challenges in Fluorine Retention
The electron-withdrawing nature of fluorine may destabilize intermediates, requiring inert atmospheres (N<sub>2</sub> or Ar) to prevent defluorination.
Recent Advances in Catalytic Methods
Emerging protocols employ photocatalytic cyclization and microwave-assisted synthesis to reduce reaction times. For example, microwave irradiation (150 W, 120°C) shortens H<sub>2</sub>O<sub>2</sub>-mediated cyclization to 4 hours with comparable yields .
Chemical Reactions Analysis
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . Similarly, this compound may exert its effects by targeting key enzymes or receptors involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 6-fluoro group in the target compound likely enhances metabolic stability and bioavailability compared to bulkier substituents like 6-iodo in the bis-quinazolinone analogue . Fluorine’s small size and electronegativity improve membrane permeability and reduce steric hindrance in target binding.
Synthetic Accessibility: The bis-quinazolinone analogue () was synthesized mechanochemically using a deep eutectic solvent (DES), achieving a 20-minute reaction time. This highlights the efficiency of green chemistry methods for complex heterocycles, though the target compound’s synthesis route remains unspecified .
Molecular Weight and Complexity :
Pharmacological and Physicochemical Implications
- Fluorine vs. In contrast, iodine’s bulkiness () may hinder target engagement but improve radiolabeling applications .
Biological Activity
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide, a synthetic compound with the molecular formula and a molecular weight of 312.30 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antifungal, antitumor properties, and its potential application in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN4O2 |
| Molecular Weight | 312.30 g/mol |
| CAS Number | 1574494-82-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits antibacterial and antifungal properties by disrupting bacterial DNA replication mechanisms similar to fluoroquinolones, which inhibit DNA gyrase activity. Additionally, it has shown potential as an anticancer agent , likely through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are summarized in Table 1.
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 75 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, making it a candidate for further development in treating bacterial infections.
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have shown that it can effectively inhibit the growth of fungi such as Candida albicans. The antifungal potency is also measured using MIC values, which typically range from 10 to 50 μg/mL against susceptible strains.
Antitumor Activity
Research into the antitumor effects of this compound indicates that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 20 μM for different cancer cell lines.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with a significant reduction in bacterial load in treated mice compared to controls.
- Antitumor Research : In a study assessing the cytotoxic effects on breast cancer cells, this compound exhibited an IC50 value of 12 μM, demonstrating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine-2-carboxamide derivatives with fluorinated quinazolinone intermediates. Key factors include solvent choice (e.g., dimethylformamide for solubility ), temperature control (60–80°C), and catalysts like sodium hydride for deprotonation . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography . Yield optimization requires balancing stoichiometry and avoiding side reactions, such as oxidation of the quinazolinone core.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, particularly for verifying the fluorine substitution at position 6 and the ethyl linker . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., distinguishing pyridine vs. quinazolinone protons).
- High-resolution mass spectrometry (HR-MS) : For molecular weight validation .
- IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the foundational biological assays used to evaluate its bioactivity?
- Methodological Answer : Initial screening often includes:
- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. To address this:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and test under standardized conditions .
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line specificity or solvent effects in vitro .
- Computational modeling : Use molecular docking to predict binding affinities to targets like EGFR or PARP, correlating with experimental IC50 values .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer : Key approaches include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and oral bioavailability .
- Lipophilicity optimization : Adjust logP values via substituent modification (e.g., adding polar groups like hydroxyls) while maintaining target affinity .
- Metabolic stability assays : Use liver microsome models to identify metabolic hotspots (e.g., oxidation of the ethyl linker) and guide structural tweaks .
Q. How does the compound’s thioether or carbonyl group influence its interaction with biological targets?
- Methodological Answer : Functional groups dictate binding modes:
- Quinazolinone carbonyl : Forms hydrogen bonds with catalytic lysine residues in kinases .
- Pyridine nitrogen : Participates in π-π stacking with aromatic amino acids (e.g., Phe in ATP-binding pockets) .
- Fluorine substitution : Enhances electronegativity, improving membrane permeability and target selectivity .
Q. What are the best practices for validating target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Western blotting : Monitor downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .
- CRISPR/Cas9 knockouts : Compare activity in wild-type vs. target-deficient cells to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
